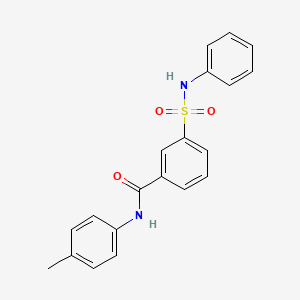
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole
概要
説明
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one substituted with a bromine atom and the other with a butoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route is as follows:
Synthesis of Hydrazide: The starting material, 4-bromobenzohydrazide, is prepared by reacting 4-bromobenzoic acid with hydrazine hydrate.
Cyclization Reaction: The hydrazide is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the 1,3,4-oxadiazole ring through cyclization.
化学反応の分析
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the butoxy group, using reagents such as potassium permanganate. Reduction reactions can also occur, especially at the oxadiazole ring, using reagents like lithium aluminum hydride.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the aromatic rings or the oxadiazole core.
科学的研究の応用
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new polymers and materials with unique properties, such as improved thermal stability or enhanced conductivity.
作用機序
The mechanism of action of 2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, enhancing binding affinity.
類似化合物との比較
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-chlorophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine. This compound may have different reactivity and biological activity due to the different halogen.
2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of butoxy. This compound may have different solubility and electronic properties.
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the butoxy group, which may affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
IUPAC Name |
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-12-22-16-10-6-14(7-11-16)18-21-20-17(23-18)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWPKNFGBVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-isobutyryl-3,3-dimethyl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4543733.png)
![1-Cyclohexyl-3-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4543744.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![2-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B4543764.png)

![(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4543787.png)
![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B4543808.png)
![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)

![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)
![(E)-1-(4-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4543829.png)
